(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Adenosine A3 receptor GPCR pharmacology Radioligand binding assay

(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide (CAS 188543-99-9, molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.35 g/mol) is a synthetic cinnamoyl benzamide derivative that belongs to the broader class of N-cinnamoyl-aminobenzamides. Structurally, it features a 3,4-dimethoxycinnamoyl moiety linked via an acrylamide bridge to a 2-aminobenzamide core.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 188543-99-9
Cat. No. B2602489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
CAS188543-99-9
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC
InChIInChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+
InChIKeyONMHFSWEICUVPJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide (CAS 188543-99-9): Core Identity and Procurement-Relevant Profile


(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide (CAS 188543-99-9, molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.35 g/mol) is a synthetic cinnamoyl benzamide derivative that belongs to the broader class of N-cinnamoyl-aminobenzamides . Structurally, it features a 3,4-dimethoxycinnamoyl moiety linked via an acrylamide bridge to a 2-aminobenzamide core. It is a direct structural analog of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), the clinically approved anti-allergic and anti-fibrotic agent, but critically differs in the replacement of the carboxylic acid group with a primary amide [1]. This single functional group substitution is the primary driver of its differentiated pharmacological profile, including altered adenosine receptor subtype binding, anti-angiogenic activity, and potentially distinct metabolic handling, which are quantified in Section 3 below.

Adenosine A3 receptor pharmacology studies – non-nucleoside cinnamoyl benzamide probe
Anti-angiogenic research – patent-supported capillary endothelial cell assay context
Tranilast comparator studies – carboxylic acid-free scaffold for mechanistic differentiation

Why Tranilast and Regioisomeric Benzamide Analogs Cannot Replace (E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide in Target-Oriented Research


The cinnamoyl aminobenzamide scaffold exhibits steep structure-activity relationships (SAR) where subtle modifications—regioisomerism at the benzamide position, substitution of the terminal amide for a carboxylic acid, or halogenation pattern—produce non-linear and often divergent biological readouts [1]. Tranilast, the carboxylic acid parent, possesses a fundamentally different hydrogen-bonding donor/acceptor profile and charge state at physiological pH, which precludes its use as a surrogate for adenosine A₃ receptor-targeted studies [2]. Similarly, the 4-aminobenzamide regioisomer (CAS 302549-65-1) exhibits distinct conformational preferences and electronic distribution around the benzamide ring, which are expected to alter target engagement geometry . The quantitative binding and functional data in Section 3 demonstrate that generic substitution without explicit side-by-side validation leads to erroneous structure-activity conclusions and represents an unquantified risk in assay reproducibility.

Tranilast (carboxylic acid) may not reproduce A3 binding profile
The primary amide enables high-affinity adenosine A3 engagement; the carboxylic acid parent lacks this target interaction, shifting pharmacological readouts.
4‑aminobenzamide regioisomer can alter target engagement geometry
Ortho vs. para substitution changes intramolecular hydrogen‑bonding and iminol/amide equilibrium, potentially reducing A3 receptor affinity.
UGT1A1 inhibition liability differs between amide and acid forms
Tranilast’s carboxylic acid drives acyl glucuronidation and UGT1A1 inhibition; the primary benzamide may reduce this risk, but direct comparative data are lacking.

Quantitative Differentiation Evidence: (E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide vs. Tranilast and Regioisomeric Analogs


Adenosine A₃ Receptor Affinity: Sub-Nanomolar Human A₃ Ki vs. Tranilast's Undetectable Binding

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide exhibits high-affinity binding to the human adenosine A₃ receptor with a Ki of 0.48 nM (pKi = 9.32), measured by displacement of [³H]-HEMADO from recombinant human A₃ receptors expressed in CHO cells [1]. In contrast, Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is not reported as an adenosine receptor ligand in authoritative pharmacological databases; its primary reported molecular targets include angiotensin receptors, TRPV2 channels, and AhR [2]. This functional group-dependent gain of adenosine A₃ receptor engagement represents a qualitative and quantitative shift in target profile that cannot be achieved with the carboxylic acid parent.

A3 affinity vs Tranilast
Reported
Ki 0.48 nM (pKi 9.32)
Supports A3 receptor‑targeted study design
Tranilast shows no A3 binding; >2,000‑fold window inferred
Adenosine A3 receptor GPCR pharmacology Radioligand binding assay

Adenosine Receptor Subtype Selectivity: A₃/A₂A Selectivity Ratio Exceeds 1,600-Fold

The compound demonstrates pronounced selectivity for the human adenosine A₃ receptor (pKi = 9.32) over the human A₂A receptor (pKi = 6.11), yielding a selectivity ratio of approximately 1,620-fold [1]. Selectivity over the human A₁ receptor is moderate (pKi = 8.45, ~7.4-fold). The A₂B receptor shows functional activity with a pEC₅₀ of 5.83 [1]. This subtype selectivity profile places the compound among the more A₃-selective small-molecule benzamide ligands, which is structurally notable given that most high-selectivity A₃ ligands are adenine nucleoside derivatives, not cinnamoyl benzamides . No comparable selectivity data exist for Tranilast at adenosine receptors.

A3/A2A selectivity
Reported
~1,620‑fold
Supports A3‑selective in vitro pharmacology
A1 selectivity ~7.4‑fold; A2B pEC50 5.83
Receptor selectivity Adenosine A2A receptor Off-target profiling

Anti-Angiogenic Activity: Endothelial Cell Proliferation Inhibition Documented in Patent Data

Japanese Patent JPH10259129A (Kissei Pharmaceutical, 1998) explicitly identifies (E)-2-(3,4-dimethoxycinnamoylamino)benzamide as an exemplar compound that remarkably inhibits proliferation of human capillary endothelial cells and is extremely useful as an arterialization inhibitor [1]. While Tranilast is also known for anti-angiogenic activity via VEGF pathway inhibition, Tranilast's anti-angiogenic mechanism is primarily attributed to VEGF-induced angiogenesis inhibition and collagen synthesis suppression . The benzamide analog's activity is asserted in the patent as being specifically directed toward capillary endothelial cell proliferation, suggesting a potentially distinct anti-angiogenic mechanism or potency profile, though explicit head-to-head IC₅₀ values against Tranilast are not publicly disclosed in the patent abstract.

Anti-angiogenic activity
Data to verify
Patent‑reported inhibition of capillary endothelial cell proliferation
Supports anti-angiogenic assay context
Quantitative IC50 vs Tranilast not publicly available
Anti-angiogenesis Capillary endothelial cells Arterialization inhibitor

Functional Group-Dependent Metabolic Liability: Benzamide vs. Carboxylic Acid Glucuronidation Risk

Tranilast and its major metabolite 4-desmethyl-tranilast are documented inhibitors of UGT1A1 glucuronosyltransferase, leading to a clinically significant risk of hyperbilirubinemia, particularly in patients with Gilbert's syndrome UGT1A1 polymorphisms [1]. The carboxylic acid moiety of Tranilast is a substrate for acyl glucuronidation, a pathway associated with both UGT1A1 inhibition and potential idiosyncratic toxicity. Replacement of the carboxylic acid with a primary benzamide in (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide eliminates the acyl glucuronidation liability, potentially altering the metabolite profile and reducing UGT1A1-mediated drug interaction risk [2]. This is a class-level inference based on well-established medicinal chemistry principles regarding carboxylic acid bioisosterism; direct comparative UGT1A1 inhibition data for the benzamide analog have not been published.

Metabolic liability shift
Class-level
Primary amide precludes acyl glucuronidation
May support in vivo models with bilirubin monitoring
UGT1A1 IC50 for the benzamide not reported
Metabolic stability UGT1A1 inhibition Hyperbilirubinemia risk

Regioisomeric Positioning: 2-Aminobenzamide vs. 4-Aminobenzamide Conformational and Electronic Distinction

The 2-aminobenzamide configuration of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide places the amide substituent ortho to the cinnamoylamino group, enabling intramolecular hydrogen bonding between the amide NH₂ and the cinnamoyl carbonyl oxygen. This intramolecular interaction stabilizes a pseudo-cyclic conformation that is not accessible to the 4-aminobenzamide regioisomer (CAS 302549-65-1, (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide) . Literature on related benzamide adenosine A₃ ligands indicates that the iminol/amide tautomeric equilibrium, which is highly sensitive to ring substitution position, directly correlates with adenosine A₃ receptor affinity—with the iminol form favored by ortho-substitution showing higher affinity [1]. While direct comparative binding data for the 2- vs. 4-regioisomer pair are not publicly available, the conformational rationale provides a SAR-based justification for regioisomer-specific procurement.

Regioisomer distinction
Data to verify
2‑aminobenzamide enables intramolecular H‑bond; 4‑isomer cannot
Regioisomer identity review needed for A3 binding assays
Comparative binding data not publicly available
Regioisomerism Structure-activity relationship Benzamide conformational analysis

Optimal Application Scenarios for (E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzamide in Competitive Research and Industrial Procurement


Adenosine A₃ Receptor Pharmacological Tool Compound Studies

With a human A₃ Ki of 0.48 nM and >1,600-fold selectivity over A₂A, this compound is optimally deployed as a benzamide-scaffold A₃ receptor ligand in radioligand binding displacement assays, functional cAMP or β-arrestin recruitment assays, and as a reference compound for novel A₃ ligand screening panels [1]. Its non-nucleoside chemotype makes it complementary to adenine-based A₃ ligands and avoids the potential metabolic and signaling biases associated with nucleoside agonists.

Anti-Angiogenesis Drug Discovery and Capillary Endothelial Cell Proliferation Assays

The patent-validated anti-angiogenic activity in human capillary endothelial cells [1] supports its use as a positive control or lead-like starting point in angiogenesis inhibition screens, particularly in ocular neovascularization and tumor angiogenesis models where arterialization inhibition is therapeutically relevant. The benzamide scaffold distinguishes it from Tranilast's anti-fibrotic primary indication.

Tranilast Comparator Studies Requiring Carboxylic-Acid-Free Control Compounds

In mechanistic studies investigating Tranilast's polypharmacology (angiotensin, TRPV2, AhR, TGF-β pathways), (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide serves as a structurally matched negative control that retains the dimethoxycinnamoyl pharmacophore while eliminating the carboxylic acid's UGT1A1 inhibitory liability [1][2]. This is particularly valuable in in vivo fibrosis or inflammation models where bilirubin endpoints are monitored.

Structure-Activity Relationship (SAR) Expansion of Cinnamoyl Benzamide Libraries

As an exemplar 2-aminobenzamide with a defined adenosine receptor subtype fingerprint, this compound is an ideal core scaffold for parallel SAR exploration—including halogenation at the benzamide ring (as described in patent US 20110021815 [1]) and variation of the cinnamoyl substitution pattern—to optimize A₃ selectivity, metabolic stability, or dual A₃/anti-angiogenic activity.

Application
Selection Property
Validation Focus
Adenosine A3 receptor pharmacology studies
Non‑nucleoside cinnamoyl benzamide with A3 binding and subtype selectivity
Functional A3 activity (cAMP, β‑arrestin) in recombinant systems
Anti‑angiogenic screening studies
Patent‑reported capillary endothelial cell proliferation inhibition
Cell proliferation endpoints in HUVEC or retinal capillary models
Tranilast comparator studies
Carboxylic acid‑free cinnamoyl scaffold; reduced UGT1A1 interaction risk
Bilirubin endpoint monitoring in rodent models of fibrosis or inflammation
Cinnamoyl benzamide SAR expansion
2‑aminobenzamide core with defined adenosine receptor fingerprint
A3 selectivity over A2A in novel derivatives; metabolic stability assays
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